molecular formula C18H19N5 B590695 1-(Benzylamino)-2-hydrazono-4-(p-tolyl)pyrimidine CAS No. 127252-16-8

1-(Benzylamino)-2-hydrazono-4-(p-tolyl)pyrimidine

Cat. No.: B590695
CAS No.: 127252-16-8
M. Wt: 305.385
InChI Key: ZWIWPTCDNNBYJO-RELWKKBWSA-N
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Description

Pyrimidines are six-membered heterocyclic compounds composed of carbon and nitrogen . They are found throughout nature in various forms with nitrogen . Pyrimidines and their derivatives have been described with a wide range of biological potential i.e. anticancer , antiviral , antimicrobial , anti-inflammatory , analgesic , antioxidant and antimalarial etc .


Synthesis Analysis

The synthesis of pyrimidine derivatives often involves the incorporation of active moieties such as halo compound, pyrazolo, pyrano, pyrimido, pyrido-derivatives with active methylene group in thiobarbituric acid derivatives .


Molecular Structure Analysis

Molecular modeling studies are often performed using programs like Autodock, and the results can demonstrate how different pharmacophores are placed into the active sites of target enzymes .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrimidine derivatives can be complex and involve multiple steps. These reactions often involve the incorporation of various active moieties into the pyrimidine scaffold .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be characterized by various spectral techniques including IR, 1H-NMR, MS, and 13C-NMR .

Mechanism of Action

While the specific mechanism of action for “1-(Benzylamino)-2-hydrazono-4-(p-tolyl)pyrimidine” is not known, pyrimidine derivatives often exhibit their biological activities through various mechanisms. For example, some pyrimidine derivatives have been found to inhibit enzymes like CDK2, which is a target for cancer treatment .

Future Directions

The future directions in the research of pyrimidine derivatives could involve the design and synthesis of new compounds with improved biological activities. Additionally, further investigations into the mechanisms of action of these compounds could also be a focus .

Properties

IUPAC Name

(2E)-N-benzyl-2-hydrazinylidene-4-(4-methylphenyl)pyrimidin-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5/c1-14-7-9-16(10-8-14)17-11-12-23(18(21-17)22-19)20-13-15-5-3-2-4-6-15/h2-12,20H,13,19H2,1H3/b22-18+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWIWPTCDNNBYJO-RELWKKBWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=NN)N(C=C2)NCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2=N/C(=N\N)/N(C=C2)NCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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